molecular formula C22H19FO4S B4567447 3-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate

3-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate

Cat. No.: B4567447
M. Wt: 398.4 g/mol
InChI Key: JYOHIEUNIHIITC-UHFFFAOYSA-N
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Description

3-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate is a useful research compound. Its molecular formula is C22H19FO4S and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.09880842 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, has been explored due to their importance in manufacturing materials with desirable properties like non-steroidal anti-inflammatory and analgesic effects. Challenges in synthesis, including the cost and environmental impact of reagents like palladium and toxic phenylboronic acid, have been addressed through alternative methods, highlighting the ongoing research to develop more efficient and environmentally friendly synthetic routes (Qiu et al., 2009).

Environmental Impact and Toxicology

Fluorinated compounds have raised concerns due to their environmental persistence and potential toxic effects. Studies have shown that compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) accumulate in various environments and organisms, prompting investigations into their sources, fate, and transport. The bioaccumulation and toxicological profiles of these substances have been critically reviewed, pointing to their classification as persistent organic pollutants and the need for careful management and regulation (Prevedouros et al., 2006).

Degradation and Treatment Technologies

Research into the degradation and treatment of fluorinated compounds has focused on understanding their recalcitrant nature and developing effective remediation strategies. The use of oxidoreductive enzymes in conjunction with redox mediators has been explored as a promising approach for the degradation of persistent organic pollutants, including fluorinated compounds. This enzymatic treatment has the potential to address the challenges posed by the recalcitrant nature of these compounds, offering a path forward for their remediation from industrial effluents and wastewater (Husain & Husain, 2007).

Properties

IUPAC Name

(3-fluorophenyl)methyl 3-[(4-methylphenyl)sulfonylmethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FO4S/c1-16-8-10-21(11-9-16)28(25,26)15-18-5-2-6-19(12-18)22(24)27-14-17-4-3-7-20(23)13-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOHIEUNIHIITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate
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3-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.